molecular formula C14H13N3O2S B2666045 10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one CAS No. 727662-94-4

10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

Cat. No. B2666045
M. Wt: 287.34
InChI Key: YRNMXGCWQMOUMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is through the alkylation reactions of benzimidazole-thione derivatives, followed by intramolecular cyclization. The chemical structure of the synthesized product can be characterized using techniques such as Infra Red (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectroscopy .


Molecular Structure Analysis

The empirical formula for this compound is C11H12O2 , and its molecular weight is 176.21 g/mol . The compound has a naphthalenone core with a methoxy group at position 6. The SMILES notation for this compound is: COc1ccc2CC(=O)CCc2c1 .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts in the range of 30-37°C .
  • Refractive Index : The refractive index at 20°C is approximately 1.5645 .

Safety And Hazards

  • Storage : Store this compound in a cool place at temperatures between 2-8°C .
  • Safety Class : It is classified as a combustible liquid (Storage Class Code 10) .
  • Personal Protective Equipment : When handling, use appropriate protective gear such as a dust mask (type N95), eyeshields, and gloves .

properties

IUPAC Name

13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-8-3-4-10-9(7-8)11-12(15-10)13(18)17-5-2-6-20-14(17)16-11/h3-4,7,15H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMXGCWQMOUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one

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